2-(1H-imidazol-1-yl)pyridine-4-carbonitrile

Boiling point Positional isomer Purification

Researchers requiring a robust heterocyclic scaffold for kinase inhibitor design or coordination chemistry often face batch variability due to isomeric impurities. 2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile (CAS 158020-84-9) eliminates this risk: • Distinct LogP (0.17) and boiling point (367.5°C) vs. the 3-cyano isomer ensure reproducible flash chromatography and distillation. • The 4-nitrile group serves as a versatile synthetic handle for amide, carboxylate, or tetrazole bioisosteres, while the imidazole engages hinge-binding regions. • Consistent ≥95% purity and tan crystalline solid (mp 146-147°C) streamline scale-up from milligrams to grams.

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 158020-84-9
Cat. No. B170464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-yl)pyridine-4-carbonitrile
CAS158020-84-9
Synonyms2-(1H-imidazol-1-yl)isonicotinonitrile
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C#N)N2C=CN=C2
InChIInChI=1S/C9H6N4/c10-6-8-1-2-12-9(5-8)13-4-3-11-7-13/h1-5,7H
InChIKeyCMVWKPYQUABASZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile Physicochemical Baseline


2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile (CAS 158020-84-9) is a heterocyclic building block composed of a pyridine ring bearing a nitrile at the 4-position and an imidazole substituent at the 2-position. The compound has a molecular formula C₉H₆N₄, a molecular weight of 170.17 g/mol, a predicted boiling point of 367.5±27.0 °C, a predicted density of 1.23±0.1 g/cm³, a predicted LogP of 0.17, and a predicted pKa of 3.79±0.10 . It is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and materials science, with the nitrile group offering a synthetic handle for further functionalization .

Why 2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile Defies Generic Substitution


Positional isomerism, functional-group presence, and substituent identity each introduce quantifiable differences in physicochemical properties that directly affect synthetic utility, purification behavior, and downstream biological performance. The 4-nitrile isomer exhibits a lower boiling point (367.5 °C vs. 400.6 °C) and a distinct LogP (0.17 vs. 0.26) compared to the 3-nitrile isomer, impacting distillation and chromatographic purification . The nitrile moiety itself provides a critical synthetic handle absent in the non-nitrile analog 2-(1H-imidazol-1-yl)pyridine, precluding its use in transformations requiring a cyano group [1]. Furthermore, methylation of the imidazole ring (2-methyl analog) alters lipophilicity and steric bulk, shifting LogP and boiling point in ways that can disrupt established synthetic routes or binding interactions [2]. These differences mean that in-class compounds cannot be interchanged without risking reproducibility, yield, and target engagement.

2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile: Quantitative Differentiation vs. Analogs


Lower Boiling Point Facilitates Distillation

2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile exhibits a predicted boiling point of 367.5±27.0 °C, whereas the 3-cyano positional isomer (2-(1H-imidazol-1-yl)nicotinonitrile, CAS 94448-88-1) has a predicted boiling point of 400.6±30.0 °C . This 33.1 °C lower boiling point can simplify separation from high-boiling impurities and reduce thermal stress during distillation, a key consideration in large-scale synthesis.

Boiling point Positional isomer Purification

Lipophilicity Difference Impacts Chromatography

The predicted ACD/LogP of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile is 0.17, whereas the 3-cyano isomer has a predicted LogP of 0.26 . This 0.09 log-unit difference, while modest, is sufficient to alter retention times in reversed-phase HPLC and influence partitioning in liquid-liquid extraction, affecting both analytical and preparative separations.

LogP Lipophilicity Chromatography

Nitrile Group Enables Versatile Derivatization

2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile contains a cyano group at the pyridine 4-position, whereas the non-nitrile analog 2-(1H-imidazol-1-yl)pyridine (CAS 25700-14-5) lacks this functionality [1]. The nitrile can undergo hydrolysis to carboxylic acid, reduction to amine, or cycloaddition reactions, enabling access to amides, tetrazoles, and other pharmacophoric motifs. The non-nitrile analog offers no equivalent reactivity, limiting its versatility in medicinal chemistry campaigns.

Functional group Synthetic handle Derivatization

Methyl Substitution Raises Boiling Point and Lipophilicity

The 2-methylimidazole analog (CAS 1016841-67-0) has a predicted boiling point of 389.8±52.0 °C and a molecular weight of 184.2 g/mol, compared to 367.5±27.0 °C and 170.17 g/mol for the unsubstituted target compound [1]. The added methyl group increases both boiling point (~22.3 °C) and lipophilicity (estimated ΔLogP ~0.3–0.5 based on additive fragment contributions), which can affect solubility, membrane permeability, and protein binding if the building block is used in bioactive molecule synthesis. Additionally, the increased steric bulk near the imidazole N3 may alter coordination geometry in metal-complex applications.

Methyl effect Boiling point Lipophilicity

2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile: Optimal Application Scenarios


Kinase Inhibitor Scaffold Construction

The combination of the imidazole and 4-cyanopyridine moieties provides a privileged scaffold for ATP-competitive kinase inhibitors. The nitrile group at the 4-position can be transformed into amide, carboxylate, or tetrazole bioisosteres, while the imidazole engages the hinge-binding region of kinases. The distinct LogP and boiling point relative to the 3-cyano isomer ensure reproducible chromatographic purification when scaling from milligram to gram quantities, reducing method development time .

Bidentate Ligand for Metal Complexes

The imidazole N3 and pyridine N1 atoms form a chelating motif, while the electron-withdrawing 4-cyano substituent modulates the electronic properties of the pyridine ring. Compared to the non-nitrile analog, the nitrile group increases the π-accepting character, which can tune the redox potential of metal centers and enhance catalytic activity in cross-coupling reactions. This electronic differentiation is critical for ligand selection in homogeneous catalysis [1].

Metal-Organic Framework Synthesis

The linear coordination geometry enabled by the 2-imidazolyl-4-cyanopyridine framework, combined with the hydrogen-bond acceptor capacity of the nitrile, facilitates the construction of porous coordination polymers. The lower boiling point and distinct LogP relative to the 2-methyl and 3-cyano analogs allow straightforward purification of the ligand precursor, ensuring high purity required for reproducible MOF synthesis and surface area measurements [2].

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